molecular formula C10H16N2S2 B13657252 4-Methyl-2-((piperidin-2-ylmethyl)thio)thiazole

4-Methyl-2-((piperidin-2-ylmethyl)thio)thiazole

Cat. No.: B13657252
M. Wt: 228.4 g/mol
InChI Key: BHRNNCDGFSSAOS-UHFFFAOYSA-N
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Description

2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a chemical compound that features a piperidine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

4-methyl-2-(piperidin-2-ylmethylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-4-2-3-5-11-9/h6,9,11H,2-5,7H2,1H3

InChI Key

BHRNNCDGFSSAOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2CCCCN2

Origin of Product

United States

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